molecular formula C8H8N2 B1295258 2-Methylimidazo[1,2-A]pyridine CAS No. 934-37-2

2-Methylimidazo[1,2-A]pyridine

カタログ番号 B1295258
CAS番号: 934-37-2
分子量: 132.16 g/mol
InChIキー: BZACBBRLMWHCNM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Methylimidazo[1,2-A]pyridine is a pharmaceutical intermediate . It is an important fused bicyclic 5,6 heterocycle recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .


Synthesis Analysis

The synthesis of 2-Methylimidazo[1,2-A]pyridine involves the reaction of 2-Amino-1-propargylpyridinium and 2-amino-1-(2-bromoallyl)pyridinium bromides with sodium methoxide . This reaction leads to the formation of 2-Methylimidazo[1,2-A]pyridine .


Molecular Structure Analysis

The molecular structure of 2-Methylimidazo[1,2-A]pyridine has been established based on X-ray structural analysis .


Chemical Reactions Analysis

2-Methylimidazo[1,2-A]pyridine reacts with bromine and iodine, providing 3-halo-2-methyl-1H-imidazo[1,2-A]pyridinium trihalides . The structure of these trihalides was confirmed by X-ray structural analysis .

科学的研究の応用

Antimicrobial Activity

2-Methylimidazo[1,2-A]pyridine has been shown to have antimicrobial properties. Specifically, 3-bromo-2-methyl-1Н-imidazo[1,2-A]pyridinium bromide, a derivative of 2-Methylimidazo[1,2-A]pyridine, has shown antimicrobial properties against Staphylococcus aureus .

Antituberculosis Agents

Imidazo[1,2-A]pyridine analogues, including 2-Methylimidazo[1,2-A]pyridine, have been developed as antituberculosis agents. These compounds have shown significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

Anticancer Drugs

Imidazo[1,2-A]pyridine derivatives have been used in the development of anticancer drugs. They have been reported to have a broad spectrum of biological effects, including antitumor activity .

Optoelectronic Devices

Imidazo[1,2-A]pyridine derivatives have been used in the development of optoelectronic devices. They have shown great potential in materials science .

Sensors

Imidazo[1,2-A]pyridine derivatives have been used as sensors. They have been used as fluorescent probes for in vitro and in vivo determination of mercury and iron ions .

Pharmaceutical Intermediate

2-Methylimidazo[1,2-A]pyridine is used as a pharmaceutical intermediate. It is an important component in the synthesis of various pharmaceutical compounds .

Emitters for Confocal Microscopy and Imaging

Imidazo[1,2-A]pyridine derivatives have been used as emitters for confocal microscopy and imaging. They have shown promising innovations in this technological application .

Anti-Inflammatory Drugs

Imidazo[1,2-A]pyridine derivatives have been used in the development of anti-inflammatory drugs. They have been reported to have anti-inflammatory activity .

Safety And Hazards

2-Methylimidazo[1,2-A]pyridine is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

特性

IUPAC Name

2-methylimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2/c1-7-6-10-5-3-2-4-8(10)9-7/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZACBBRLMWHCNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C=CC=CC2=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60239410
Record name 2-Methylimidazo(1,2-a)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60239410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methylimidazo[1,2-A]pyridine

CAS RN

934-37-2
Record name 2-Methylimidazo[1,2-a]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=934-37-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methylimidazo(1,2-a)pyridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000934372
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methylimidazo(1,2-a)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60239410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

4-Methyl-2-aminopyridine (1.4 g, 12.5 mmol) was reacted with β-bromo-α-keto-(4-chloropropoxy)propiophenone as described in Example 8. The resulting product was reacted with dibutylamine as described in Example 8 to produce 2.9 g (75% yield) of the free base of the title compound which was converted to the HCl salt, mp 210° C. to 212° C. IR(KBr): 3460, 2640, 1650 cm-1. MS: 421 (M+). 1H NMR (CD3OD): δ8.89 (s, 1H), 8.77 (d, J=7.5 Hz, 2H), 8.12 (d, J=8.9 Hz, 2H), 7.77 (s, 1H), 7.48 (d, J=7.5 Hz, 2H), 7.20 (d, J=8.9 Hz, 2H), 4.30 (t, J=5.7 Hz, 2H), 3.38-3.16 (m, 6H), 2.65 (s, 3H), 2.35 (m, 2H), 1.81-1.34 (m, 8H), 1.02 (m, 6H).
Quantity
1.4 g
Type
reactant
Reaction Step One
[Compound]
Name
β-bromo-α-keto-(4-chloropropoxy)propiophenone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of 5 g of 2-amino pyridine and 250 ml of acetone were added at ambient temperature to a mixture of 7.25 g of 1 bromo 2-propanone and 20 ml of acetone and the mixture was refluxed for 30 minutes. Using the procedure of Stage C of Example 22, 5.3 g of the expected product were obtained in the form of an orange oil.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Name
1
Quantity
7.25 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

A mixture of 5 g of 2-amino pyridine and 250 ml of acetone were added at ambient temperature to a mixture of 7.25 g of 1 bromo 2-propanone and 20 ml of acetone and the mixture was refluxed for 30 minutes. Using the procedure of Stage C of Example 22, 5.3 g of the expected product were obtained in the form of an orange oil.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Name
1
Quantity
7.25 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods IV

Procedure details

A mixture of 2-aminopyridine (9.4 g), chloroacetone (9.5 ml), and ethanol (25 ml) was heated and stirred for 5 hours on an oil bath at 100° C. After that, the reaction solution was concentrated under reduced pressure, and extracted with ethyl acetate-aqueous potassium carbonate solution. The organic layer was washed with saturated aqueous sodium chloride solution, dried over anhydrous magnesium sulfate, and then concentrated under reduced pressure. The residue was subjected to a column chromatography using NH silica gel with 20 to 30% ethyl acetate/hexane to yield the title compound (5.5 g).
Quantity
9.4 g
Type
reactant
Reaction Step One
Quantity
9.5 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methylimidazo[1,2-A]pyridine
Reactant of Route 2
Reactant of Route 2
2-Methylimidazo[1,2-A]pyridine
Reactant of Route 3
2-Methylimidazo[1,2-A]pyridine
Reactant of Route 4
2-Methylimidazo[1,2-A]pyridine
Reactant of Route 5
2-Methylimidazo[1,2-A]pyridine

Q & A

Q1: What is the structure and molecular formula of 2-methylimidazo[1,2-a]pyridine?

A1: 2-Methylimidazo[1,2-a]pyridine is a heterocyclic compound with the molecular formula C8H8N2. It features a fused imidazole and pyridine ring system with a methyl group at the 2-position.

Q2: What are the primary synthetic routes for producing 2-methylimidazo[1,2-a]pyridine derivatives?

A2: Common synthetic approaches involve the reaction of 2-aminopyridines with various reagents:

  • Cyclocondensation with α-haloketones: This method typically employs ethyl 2-chloroacetoacetate [, ] or ethyl 3-bromolevulinate [] to form the imidazo[1,2-a]pyridine core.
  • Reaction with 2-alkoxypropenals: These reagents act as synthetic equivalents of methylglyoxal, facilitating the construction of the fused ring system [].

Q3: What are the key structural features of 2-methylimidazo[1,2-a]pyridine derivatives that influence their antiulcer activity?

A: Studies using substituted 2-methylimidazo[1,2-a]pyridines as antiulcer agents revealed that the “extended” conformation, rather than the "folded" conformation, is crucial for activity []. Specifically, trans isomers mimicking this extended conformation exhibited notable gastric antisecretory activity [].

Q4: How does the substitution at the 3-position of the 2-methylimidazo[1,2-a]pyridine scaffold affect its antiulcer activity?

A: Research indicates that while 3-position modifications may not significantly impact antisecretory activity, they can influence cytoprotective properties []. For instance, introducing specific substituents like those found in compound 19c (8-(Benzyloxy)-3-[1-[[2-[(4-amino-1,2,5-thiadiazol-3-yl)amino]ethyl]thio]ethyl]-2-methylimidazo[1,2-a]pyridine) resulted in promising cytoprotective activity comparable to the known agent SCH-28080 [].

Q5: Can 2-methylimidazo[1,2-a]pyridine derivatives act as bradykinin B2 receptor antagonists?

A: Yes, specific 2-methylimidazo[1,2-a]pyridine derivatives have demonstrated potent and selective antagonism of the bradykinin B2 receptor [, , , , ]. These compounds often feature a characteristic 8-[[3-(N-acylglycyl-N-methylamino)-2,6-dichlorobenzyl]oxy] moiety attached to the core structure [, ].

Q6: Can 2-methylimidazo[1,2-a]pyridine derivatives inhibit PI3 kinase p110α?

A: Yes, compounds like 3-{1-[(4-Fluorophenyl)sulfonyl]-1H-pyrazol-3-yl}-2-methylimidazo[1,2-a]pyridine (2a) exhibit p110α inhibitory activity []. Further structural optimization led to even more potent derivatives with improved selectivity over other PI3K isoforms [].

Q7: What biological activities have been reported for 2-methylimidazo[1,2-a]pyridine-3-carboxylic acids?

A7: 2-Methylimidazo[1,2-a]pyridine-3-carboxylic acids have been investigated for various pharmacological activities, including:

  • Anti-inflammatory activity [, ]
  • Analgesic activity [, ]
  • Antipyretic activity [, ]
  • Ulcerogenic activity [, ]

Q8: What antimicrobial properties have been observed in 2-methylimidazo[1,2-a]pyridine derivatives?

A8: Several studies have investigated the antimicrobial potential of this compound class:

  • Antimycobacterial activity: Some thiazolidine and spirothiazolidine derivatives demonstrated minimal antituberculous activity [].
  • General antibacterial activity: Derivatives containing pyridine, thiazole, or pyrazole moieties showed varying degrees of antibacterial activity against specific bacteria [].
  • Broad-spectrum antimicrobial activity: Arylhydrazones of 4-[(2-methylimidazo[1,2-a]pyridine-3-yl)azo]benzoic acid hydrazide exhibited activity against Escherichia coli, with some showing activity against Klebsiella pneumoniae, Staphylococcus aureus, and Pseudomonas aeruginosa [].

Q9: Has 2-methylimidazo[1,2-a]pyridine been investigated in the context of bioluminescence?

A: Interestingly, 3-hydroxy-2-methylimidazo[1,2-a]pyridine, a derivative of 2-methylimidazo[1,2-a]pyridine, exhibited biological activity with both Oplophorus and Cypridina luciferases, demonstrating its potential as a model luciferin compound [].

Q10: What is the role of the 2,6-dichloro substitution on the benzyl moiety in 2-methylimidazo[1,2-a]pyridine-based bradykinin B2 antagonists?

A: Molecular modeling studies suggest that the 2,6-dichloro substituents play a critical role in stabilizing the bioactive conformation of these antagonists []. They likely contribute to interactions with hydrophobic pockets within the B2 receptor [].

Q11: What alternative heterocyclic scaffolds have been explored as bioisosteres for the imidazo[1,2-a]pyridine moiety in B2 antagonists?

A: Research aimed at optimizing the core structure of B2 antagonists led to the identification of several bioisosteric heterocycles, including quinoline derivatives [, ]. Notably, compound FR173657, incorporating a quinoline ring, displayed potent B2 receptor antagonism and excellent oral bioavailability [, ].

Q12: Are there any reported 5-hydroxytryptamine receptor 4 (5-HT4) agonists based on the 2-methylimidazo[1,2-a]pyridine scaffold?

A: Yes, CJ-033,466 (5-amino-6-chloro-N-[(1-isobutylpiperidin-4-yl)methyl]-2-methylimidazo[1,2-α]pyridine-8-carboxamide) represents a potent and selective 5-HT4 receptor partial agonist []. This compound demonstrated superior selectivity compared to other 5-HT4 agonists like cisapride and exhibited promising gastroprokinetic effects in preclinical models [].

Q13: Can modifications to the 2-methylimidazo[1,2-a]pyridine core structure influence its interaction with proton pump inhibitors?

A: Research suggests that incorporating glucopyranosyl moieties onto the 2-methylimidazo[1,2-α]pyridine scaffold can result in potent, reversible proton pump inhibitors []. This modification potentially offers a safer alternative to irreversible inhibitors by avoiding the formation of covalent bonds with the H+/K+-ATPase enzyme [].

Q14: What are the potential applications of 2-methylimidazo[1,2-a]pyridine derivatives in cardiovascular diseases?

A: While specific applications are still under investigation, a recent patent application suggests the potential use of novel 6-hydrogen-substituted 2-methylimidazo[1,2-a]pyridine-3-carboxamides for treating and/or preventing cardiovascular diseases []. This application highlights the ongoing interest in exploring this compound class for various therapeutic purposes.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。